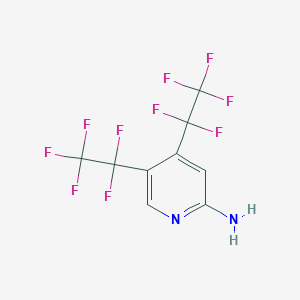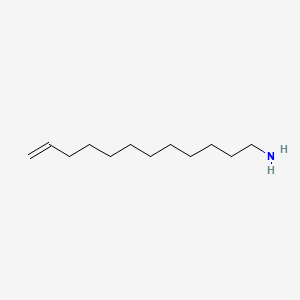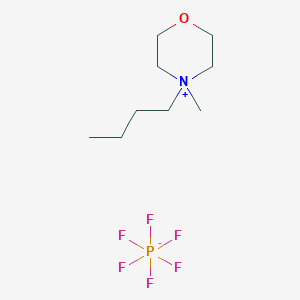![molecular formula C10H10Cl2O4S B12113147 Propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]- CAS No. 1152543-83-3](/img/structure/B12113147.png)
Propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]- is an organic compound with the molecular formula C9H8Cl2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a propanoic acid group attached to a 3,4-dichlorophenyl group via a sulfonyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]- typically involves the reaction of 3,4-dichlorobenzyl chloride with propanoic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3,4-Dichlorobenzyl chloride} + \text{Propanoic acid} \rightarrow \text{Propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]-} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]- is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study the effects of sulfonyl-containing compounds on biological systems. It serves as a model compound for investigating the interactions between sulfonyl groups and biological molecules.
Medicine
In medicine, derivatives of this compound have been explored for their potential therapeutic properties. For example, similar compounds have been studied for their anti-inflammatory and analgesic effects.
Industry
In industrial applications, propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]- is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their activity. The compound may also interact with cellular membranes, altering their properties and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)propanoic acid: Similar in structure but lacks the sulfonyl group.
3-(4-Chlorophenyl)propanoic acid: Contains a single chlorine atom and lacks the sulfonyl group.
3-(3,4-Dimethoxyphenyl)propanoic acid: Contains methoxy groups instead of chlorine atoms.
Uniqueness
Propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]- is unique due to the presence of both the 3,4-dichlorophenyl group and the sulfonyl linkage. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1152543-83-3 |
|---|---|
Molecular Formula |
C10H10Cl2O4S |
Molecular Weight |
297.15 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfonyl]propanoic acid |
InChI |
InChI=1S/C10H10Cl2O4S/c11-8-2-1-7(5-9(8)12)6-17(15,16)4-3-10(13)14/h1-2,5H,3-4,6H2,(H,13,14) |
InChI Key |
PQLQSQXWQJEOTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)CCC(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12113075.png)

![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methylpropyl)amine](/img/structure/B12113084.png)
![4-Allyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12113096.png)


![3-{3-[(3,4-Dimethylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid](/img/structure/B12113109.png)
![2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B12113112.png)



![2-(3-Methoxyphenyl)-4-(methylamino)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonamide](/img/structure/B12113136.png)
